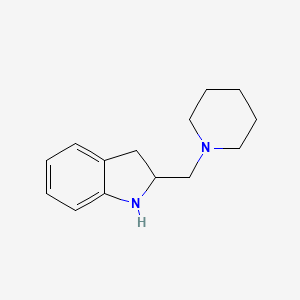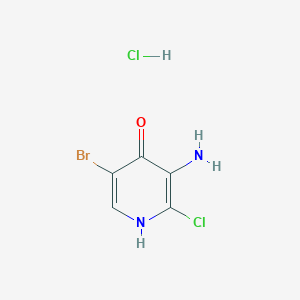
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, along with a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of pyridine, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can modify the halogen substituents.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro substituents, along with the hydroxyl group, contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-bromo-2-chloropyridine
- 5-Amino-3-bromo-2-chloropyridine
- 5-Bromo-2-chloropyridine
Uniqueness
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H5BrCl2N2O |
|---|---|
Molecular Weight |
259.91 g/mol |
IUPAC Name |
3-amino-5-bromo-2-chloro-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C5H4BrClN2O.ClH/c6-2-1-9-5(7)3(8)4(2)10;/h1H,8H2,(H,9,10);1H |
InChI Key |
AIXGXHHGRSUWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Cl)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





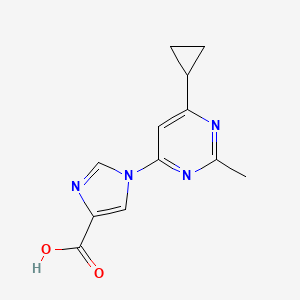
![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)
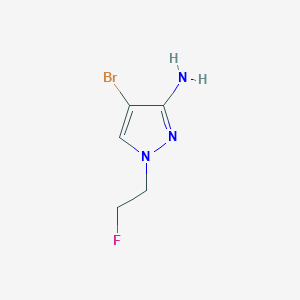
![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)
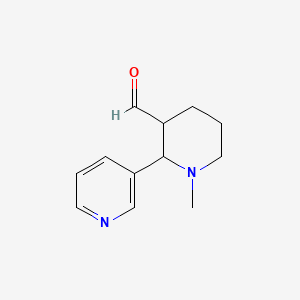

![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)

